molecular formula C7H5ClN2O B594908 4-Chloro-6-methoxynicotinonitrile CAS No. 1261493-38-2

4-Chloro-6-methoxynicotinonitrile

Cat. No.: B594908
CAS No.: 1261493-38-2
M. Wt: 168.58
InChI Key: VEUHIOALPSVHJH-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxynicotinonitrile is an organic compound with the molecular formula C7H5ClN2O It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxynicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 6-methoxynicotinonitrile using reagents such as phosphorus oxychloride (POCl3) under controlled conditions . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-methoxynicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

4-Chloro-6-methoxynicotinonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxynicotinonitrile involves its interaction with specific molecular targets. The presence of the chlorine and methoxy groups can influence its binding affinity and reactivity with enzymes and receptors. The compound may act by inhibiting or activating certain biochemical pathways, depending on its structural modifications .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-6-methoxynicotinonitrile is unique due to the specific positioning of the chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Properties

IUPAC Name

4-chloro-6-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-11-7-2-6(8)5(3-9)4-10-7/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUHIOALPSVHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4-chloro-5-iodo-2-methoxy-pyridine (30.5 g, 0.11 mol), zinc (II) cyanide (7.97 g, 68 mmol), Pd(PPh3)4 (6.56 g, 5.66 mmol) and DMF (450 mL) was degassed and then heated at 120° C. for 1 h before being concentrated in vacuo. The resultant residue was treated with water then extracted with DCM, the organic extract dried (MgSO4), filtered, then concentrated in vacuo. The resultant residue was crystallized from DCM to give the title compound (10.1 g, 54%). The mother liquors were concentrated in vacuo and the residue subjected to flash chromatography (SiO2 gradient 0 to 100% ethyl acetate in cyclohexane) then crystallization from cyclohexane to give the further title compound (5.16 g, 28%, 82% total). 1H NMR 400 MHz (CDCl3) δ: 8.45 (1H, s), 6.90 (1H, s), 4.01 (3H, s).
Quantity
30.5 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
reactant
Reaction Step One
Name
zinc (II) cyanide
Quantity
7.97 g
Type
catalyst
Reaction Step One
Quantity
6.56 g
Type
catalyst
Reaction Step One
Yield
54%

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